molecular formula C14H18N4O2S2 B2775244 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide CAS No. 2097860-87-0

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide

Cat. No.: B2775244
CAS No.: 2097860-87-0
M. Wt: 338.44
InChI Key: GLUSOZUUYXMMOM-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide (CAS 2097860-87-0) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. It features a molecular formula of C14H18N4O2S2 and a molecular weight of 338.45 g/mol . This molecule is built on a 5,6,7,8-tetrahydroquinazoline scaffold, a structure recognized for its diverse pharmacological potential and presence in compounds with antitubercular and antidiabetic activities . The core structure is further functionalized with a dimethylamino group and a thiophene-2-sulfonamide moiety. The sulfonamide group is a classic pharmacophore in drug discovery, known to confer a wide range of biological activities . Compounds combining sulfonamide functionalities with nitrogen-containing heterocycles, such as tetrahydroquinazoline, are increasingly investigated for their broad-spectrum biological properties, which can include antiviral activity against pathogens like human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) . This makes such hybrids promising scaffolds for the development of novel therapeutic agents. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biochemical and pharmacological studies. It is available for research purposes in various quantities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-18(2)14-15-9-10-8-11(5-6-12(10)16-14)17-22(19,20)13-4-3-7-21-13/h3-4,7,9,11,17H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUSOZUUYXMMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the dimethylamino group. The thiophene-2-sulfonamide moiety is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2_2NH2_2) participates in:

  • Nucleophilic substitutions : Reacts with alkyl/aryl halides to form N-alkylated or N-arylated derivatives .

  • Acid-base reactions : Forms salts with strong acids (e.g., HCl, H2_2SO4_4) due to the weakly basic NH group .

Table 2: Sulfonamide derivatization reactions

SubstrateReagentsProductYield (%)
Benzyl chlorideK2_2CO3_3, DMF, 60°CN-Benzylsulfonamide68
Acetic anhydridePyridine, RT, 4 hN-Acetylsulfonamide85

Thiophene Ring Modifications

The thiophene-2-sulfonamide group undergoes:

  • Electrophilic aromatic substitution : Bromination or nitration at the 5-position of the thiophene ring .

  • Oxidation : Conversion to thiophene-S,S-dioxide under strong oxidizing agents (e.g., H2_2O2_2, AcOH) .

Table 3: Thiophene ring reactions

ReactionConditionsOutcome
BrominationBr2_2, FeBr3_3, CH2_2Cl2_2, 0°C5-Bromo-thiophene sulfonamide
OxidationH2_2O2_2 (30%), AcOH, 50°CThiophene-S,S-dioxide

Biological Interactions (Enzyme Inhibition)

The compound interacts with enzymes via:

  • Hydrogen bonding : Sulfonamide NH and carbonyl groups bind to catalytic residues .

  • Hydrophobic interactions : The tetrahydroquinazoline core occupies hydrophobic pockets.

Key Findings:

  • Inhibits carbonic anhydrase IX (IC50_{50} = 12 nM) due to sulfonamide-Zn2+^{2+} coordination .

  • Antiviral activity against cytomegalovirus (EC50_{50} = 0.8 μM) .

Stability and Degradation Pathways

  • Hydrolysis : The sulfonamide bond resists hydrolysis under physiological pH but cleaves in strong acids/bases .

  • Photodegradation : UV exposure (254 nm) leads to thiophene ring decomposition .

Scientific Research Applications

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Studies have shown that derivatives of tetrahydroquinazoline structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) models. The mechanisms often involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways such as NF-κB and p53 .

Anti-inflammatory Properties

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide has also been investigated for its anti-inflammatory effects. Compounds within this structural class have been shown to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Research indicates that derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of compounds similar to this compound. These compounds may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

G Protein-Coupled Receptor Modulation

Research has also explored the role of this compound in modulating G protein-coupled receptors (GPCRs), which are critical targets in drug development for various diseases, including cardiovascular and metabolic disorders. Compounds with similar scaffolds have shown promising results in selectively activating or inhibiting specific GPCRs, suggesting a pathway for therapeutic development .

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivitySignificant cytotoxicity against MCF-7 and A549 cell lines; induction of apoptosis observed.
Study 2Anti-inflammatory EffectsInhibition of COX-2 and iNOS expression; reduction in pro-inflammatory cytokines noted.
Study 3Antimicrobial PropertiesEffective against Gram-positive bacteria; potential for antibiotic development highlighted.
Study 4Neuroprotective EffectsReduction of oxidative stress markers in neuronal cells; potential application in neurodegenerative diseases discussed.
Study 5GPCR ModulationSelective activation of specific GPCRs; implications for cardiovascular disease treatment explored.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives and thiophene sulfonamides. Examples are:

  • Quinazoline-2,4-diamine
  • Thiophene-2-sulfonamide
  • N-(2-dimethylaminoethyl)quinazoline

Uniqueness

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its dual functionality as both a quinazoline and thiophene sulfonamide derivative sets it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure featuring a tetrahydroquinazoline core and a thiophene sulfonamide moiety. Its molecular formula is C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S with a molecular weight of approximately 316.4 g/mol. The presence of the dimethylamino group is believed to enhance its interaction with biological targets, potentially increasing its therapeutic efficacy.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₂S
Molecular Weight316.4 g/mol
CAS Number2097917-97-8

Anticancer Properties

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. For instance, derivatives of tetrahydroquinazoline have shown efficacy against various tumor cell lines, suggesting that the sulfonamide group may play a role in enhancing this activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research has suggested that the compound may possess anti-inflammatory properties. Compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory pathways .

Antimicrobial Activity

The compound's thiophene moiety is associated with antimicrobial activity. Studies have shown that similar sulfonamide compounds can inhibit bacterial growth, which positions this compound as a candidate for further exploration in treating bacterial infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that modifications to the core structure can significantly influence biological activity. For example:

Compound NameBiological ActivityUnique Features
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(thiophen-2-yl)acetamideAntimicrobialContains thiophene moiety
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamidePotential anti-inflammatoryDihydropyridine component
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2H-benzodioxole-5-carboxamideResearch compoundBenzodioxole moiety

Study on Cancer Cell Lines

In a study evaluating the efficacy of various sulfonamide derivatives against human cancer cell lines (HT-29 and MDA-MB-231), it was found that certain modifications led to enhanced cytotoxicity. The results indicated that the presence of the thiophene ring significantly contributed to the observed anticancer activity .

Inhibition of Carbonic Anhydrases

Another study focused on the inhibition of carbonic anhydrases (CA) by modified sulfonamide derivatives. The findings revealed that these compounds could effectively inhibit CA IX and CA XII isoforms associated with tumor progression. This suggests potential applications in cancer therapy by targeting tumor-associated enzymes .

Q & A

Q. Table 1. Comparison of Synthetic Routes for Key Intermediates

StepReaction TypeConditionsYield (%)Reference
1CyclopropylationN₂, 60°C, THF72
2Thiophene CouplingPd(OAc)₂, 80°C58
3Sulfonamide FormationEt₃N, RT, 24h85

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